molecular formula C8H11BrOSSe B14501249 Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide CAS No. 63606-98-4

Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide

Cat. No.: B14501249
CAS No.: 63606-98-4
M. Wt: 314.11 g/mol
InChI Key: JXHQNLFRCRWEHJ-UHFFFAOYSA-M
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Description

Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide is a compound that features a unique combination of selenium and thiophene moieties. Thiophene is a five-membered aromatic ring containing sulfur, known for its diverse applications in medicinal chemistry and material science . The incorporation of selenium into organic compounds often enhances their biological activity, making them valuable in various scientific research fields.

Preparation Methods

The synthesis of Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide typically involves the reaction of 2-acetylthiophene with selenium reagents under specific conditions. One common method includes the use of t-butoxide in dimethyl sulfoxide (DMSO) as a solvent, followed by chromatographic separation to isolate the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide undergoes various chemical reactions, including:

    Oxidation: The selenium moiety can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the selenium center to selenide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction.

Scientific Research Applications

Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide involves its interaction with molecular targets through the selenium moiety. Selenium can form selenoproteins, which play crucial roles in various biological processes, including antioxidant defense and redox regulation. The thiophene ring may also contribute to the compound’s overall activity by interacting with specific enzymes or receptors .

Comparison with Similar Compounds

Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide can be compared with other selenium-containing thiophene derivatives. Similar compounds include:

Properties

CAS No.

63606-98-4

Molecular Formula

C8H11BrOSSe

Molecular Weight

314.11 g/mol

IUPAC Name

dimethyl-(2-oxo-2-thiophen-2-ylethyl)selanium;bromide

InChI

InChI=1S/C8H11OSSe.BrH/c1-11(2)6-7(9)8-4-3-5-10-8;/h3-5H,6H2,1-2H3;1H/q+1;/p-1

InChI Key

JXHQNLFRCRWEHJ-UHFFFAOYSA-M

Canonical SMILES

C[Se+](C)CC(=O)C1=CC=CS1.[Br-]

Origin of Product

United States

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